molecular formula C14H18N2O4 B7509115 3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione

Katalognummer: B7509115
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: OKDSKOYHHWYODE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione, also known as PD 153035, is a synthetic compound that has been extensively studied for its potential as a cancer treatment. It is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. In

Wirkmechanismus

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 works by specifically targeting the EGFR and inhibiting its activity. The EGFR is a transmembrane receptor that is involved in various cellular processes, including cell growth and division. When the EGFR is activated by a ligand, such as epidermal growth factor (EGF), it triggers a signaling cascade that ultimately leads to cell growth and division. This compound 153035 works by binding to a specific site on the EGFR and preventing it from being activated by its ligand. This prevents the signaling cascade from being triggered, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound 153035 has been shown to have various biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, this compound 153035 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of the EGFR signaling pathway, which is involved in cell survival. This compound 153035 has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential as a cancer treatment. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound 153035 in lab experiments. It is a highly specific inhibitor of the EGFR, which means that it may not be effective against cancer cells that do not overexpress this receptor. Additionally, this compound 153035 has been shown to have some off-target effects, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035. One potential direction is the development of new analogs that are more potent and selective inhibitors of the EGFR. Another direction is the investigation of the use of this compound 153035 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the use of this compound 153035 in animal models of cancer could provide valuable insight into its potential as a cancer treatment in humans. Overall, the study of this compound 153035 has the potential to lead to the development of new and effective treatments for cancer.

Synthesemethoden

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 is synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl acetoacetate to form 2-amino-4,6-dimethoxy-3,5-dicarbethoxy-pyrimidine. This compound is then reacted with ethylene glycol to form 2-amino-4,6-dimethoxy-3,5-dicarbethoxy-pyrimidine-ethylene glycol diester. The final step involves the reaction of this compound with 3-(2-bromoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline to form this compound 153035.

Wissenschaftliche Forschungsanwendungen

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione 153035 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 153035 works by specifically targeting the EGFR, which is often overexpressed in cancer cells. By inhibiting the activity of this receptor, this compound 153035 can prevent cancer cells from growing and dividing.

Eigenschaften

IUPAC Name

3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-9-10-20-8-4-7-16-13(17)11-5-2-3-6-12(11)15-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDSKOYHHWYODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.